![molecular formula C30H46O5 B3028079 11-Anhydro-16-oxoalisol A CAS No. 156338-93-1](/img/structure/B3028079.png)
11-Anhydro-16-oxoalisol A
Overview
Description
11-Anhydro-16-oxoalisol A, also known as 16-oxoalisol A, is a naturally occurring sesquiterpene lactone found in plants from the Isolongifolene family. It has been isolated from the essential oils of the leaves and flowers of the Isolongifolene species, as well as from the essential oils of some other species of plants. The chemical structure of 11-Anhydro-16-oxoalisol A consists of a cyclopentane ring, an epoxide group, and an α-hydroxy group. It is a colorless crystalline solid with a melting point of 111-112 °C.
Scientific Research Applications
Biomimetic Approach Toward Complex Nonadride Synthesis
- Research by Sulikowski, Agnelli, and Corbett (2000) discusses a biosynthesis proposal for CP-225,917, involving the dimerization of a C(16) anhydride. This process is relevant for understanding the synthesis of complex structures like 11-Anhydro-16-oxoalisol A and offers insights into the templating effects in polyketide or fatty acid synthase pathways (Sulikowski, Agnelli, & Corbett, 2000).
Advances in Radiochemistry with Carbon-11
- Allard et al. (2008) elaborate on the use of carbon-11 in Positron Emission Tomography (PET), emphasizing its role in synthesizing radiolabeled versions of compounds like 11-Anhydro-16-oxoalisol A. This research highlights the significance of carbon-11 in tracing biochemical processes in the human body, which could be vital for understanding the dynamics of such complex compounds (Allard et al., 2008).
Environmental Chemistry and Oxidation Studies
- Research by Llano and Eriksson (2004) on the oxidation pathways of nucleobases in aqueous solutions provides a framework that could be relevant for understanding the oxidation behavior of compounds like 11-Anhydro-16-oxoalisol A, especially in biological contexts (Llano & Eriksson, 2004).
Application in Catalysis
- Dionigi and Strasser (2016) discuss the use of NiFe-based (oxy)hydroxides as catalysts, which could be pertinent when exploring the catalytic applications of 11-Anhydro-16-oxoalisol A in various chemical reactions, particularly in non-acidic electrolytes (Dionigi & Strasser, 2016).
Understanding Ammonia Oxidation in Environmental Samples
- Purkhold et al. (2000) provide insights into the ammonia-oxidizing bacteria, which could be significant in environmental studies where 11-Anhydro-16-oxoalisol A might play a role in influencing microbial communities or in bioremediation processes (Purkhold et al., 2000).
Synthesis of Steroidal Drugs
- Yan et al. (2005) describe an environmentally friendly process for preparing steroidal drugs, which could be relevant if 11-Anhydro-16-oxoalisol A is used as an intermediate or a starting material in the synthesis of similar compounds (Yan et al., 2005).
Mechanism of Action
Target of Action
This compound is a triterpenoid isolated from Alisma orientale , a plant known for its medicinal properties . .
Mode of Action
As a triterpenoid, it may interact with various cellular components and exert its effects through multiple pathways
Result of Action
Given its potential lipid-lowering effects , it may influence cellular lipid levels and related processes.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 11-Anhydro-16-oxoalisol A is not well-studied. Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity. For instance, cultivation substrate has been shown to influence the antioxidant activities and triterpenoid profiles of Ganoderma lucidum , suggesting that similar factors might also impact 11-Anhydro-16-oxoalisol A.
properties
IUPAC Name |
(5R,8S,9S,10S,14R)-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-17(15-19(31)25(34)27(4,5)35)24-18-9-10-22-28(6)13-12-23(33)26(2,3)21(28)11-14-29(22,7)30(18,8)16-20(24)32/h9-10,17,19,21-22,25,31,34-35H,11-16H2,1-8H3/t17-,19+,21+,22+,25-,28+,29+,30+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQUPZCFLHXEHV-UKRPUCOJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(C)(C)O)O)O)C1=C2C=CC3C4(CCC(=O)C(C4CCC3(C2(CC1=O)C)C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)C1=C2C=C[C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1=O)C)C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Anhydro-16-oxoalisol A |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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